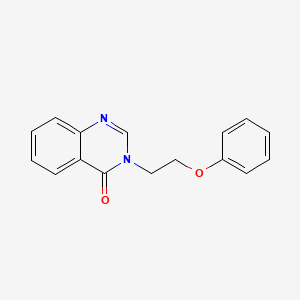![molecular formula C17H17ClN2O2 B5729692 2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
DMOG has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and hypoxia-inducible factor (HIF) signaling pathway modulation. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in several types of cancer cells. In stem cell research, DMOG has been used to enhance the differentiation of stem cells into specific cell types. In HIF signaling pathway modulation, DMOG has been shown to stabilize HIF-1α, leading to the upregulation of genes involved in angiogenesis and erythropoiesis.
Mecanismo De Acción
DMOG exerts its effects through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of HIF-1α. By inhibiting PHD enzymes, DMOG stabilizes HIF-1α, leading to the upregulation of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.
Biochemical and Physiological Effects:
DMOG has been shown to have several biochemical and physiological effects, including the upregulation of genes involved in angiogenesis, erythropoiesis, and metabolism. DMOG has also been shown to induce apoptosis in cancer cells and enhance the differentiation of stem cells into specific cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMOG in lab experiments is its ability to stabilize HIF-1α, leading to the upregulation of genes involved in various cellular processes. However, DMOG has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are several possible future directions for DMOG research, including the development of more potent and selective PHD inhibitors, the investigation of DMOG's potential applications in other fields, such as cardiovascular disease and neurodegenerative disorders, and the exploration of DMOG's potential as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, DMOG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG's ability to stabilize HIF-1α and upregulate genes involved in various cellular processes makes it a promising tool for scientific research. However, further studies are needed to fully understand DMOG's potential and limitations.
Métodos De Síntesis
DMOG can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with N,N-dimethyl-p-phenylenediamine, followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with 2,3-dimethylphenylamine.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,3-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-6-5-9-15(12(11)2)20-16(21)10-19-17(22)13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYBKWSTFNXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)




![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)



